2-Cyclopropylethane-1-sulfinyl chloride

Catalog No.
S15864014
CAS No.
M.F
C5H9ClOS
M. Wt
152.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Cyclopropylethane-1-sulfinyl chloride

Product Name

2-Cyclopropylethane-1-sulfinyl chloride

IUPAC Name

2-cyclopropylethanesulfinyl chloride

Molecular Formula

C5H9ClOS

Molecular Weight

152.64 g/mol

InChI

InChI=1S/C5H9ClOS/c6-8(7)4-3-5-1-2-5/h5H,1-4H2

InChI Key

OFIPSQXUPMITJY-UHFFFAOYSA-N

Canonical SMILES

C1CC1CCS(=O)Cl

2-Cyclopropylethane-1-sulfinyl chloride is an organosulfur compound characterized by its sulfinyl chloride functional group attached to a cyclopropyl-substituted ethane backbone. Its molecular formula is C5_5H9_9ClOS, and it has a molecular weight of approximately 168.64 g/mol. The compound typically appears as a clear liquid and is classified as hazardous due to its corrosive properties, requiring careful handling and storage at low temperatures (around 4 °C) to maintain stability and prevent degradation.

  • Nucleophilic Substitution Reactions: The sulfinyl chloride group acts as an excellent leaving group, allowing for substitution with nucleophiles such as amines, alcohols, or thiols. This reaction leads to the formation of sulfonamides, sulfonate esters, or sulfonothioates.
  • Reduction Reactions: The compound can be reduced to its corresponding sulfinyl hydride using reducing agents like lithium aluminum hydride.
  • Oxidation Reactions: Oxidation of the cyclopropyl group can yield cyclopropyl ketones or carboxylic acids, expanding the compound's versatility in synthetic applications.

The synthesis of 2-cyclopropylethane-1-sulfinyl chloride generally involves the reaction of cyclopropylmethanol with chlorosulfonic acid under controlled conditions. This process facilitates the formation of the desired sulfinyl chloride derivative while generating hydrogen chloride as a byproduct. The reaction can be summarized as follows:

Cyclopropylmethanol+Chlorosulfonic acid2 Cyclopropylethane 1 sulfinyl chloride+Hydrogen chloride\text{Cyclopropylmethanol}+\text{Chlorosulfonic acid}\rightarrow \text{2 Cyclopropylethane 1 sulfinyl chloride}+\text{Hydrogen chloride}

This method highlights the importance of managing reaction conditions to achieve optimal yields and purity .

2-Cyclopropylethane-1-sulfinyl chloride finds utility in various fields:

  • Organic Synthesis: It serves as a valuable reagent for synthesizing more complex molecules, particularly in pharmaceuticals and agrochemicals.
  • Chemical Manufacturing: Its unique reactivity allows it to be used in producing specialty chemicals with tailored properties.
  • Research

Interaction studies involving 2-cyclopropylethane-1-sulfinyl chloride often focus on its reactivity with biological molecules. For example, its sulfinyl chloride group can form covalent bonds with nucleophilic residues in enzymes, leading to enzyme inhibition. This mechanism underlines its potential as a lead compound in drug development targeting specific enzymatic pathways .

Several compounds share structural similarities with 2-cyclopropylethane-1-sulfinyl chloride. Here are some notable examples:

Compound NameStructure TypeUnique Features
1-Cyclopropylethane-1-sulfonyl chlorideSulfonyl ChlorideContains a sulfonyl group instead of a sulfinyl group; used similarly in nucleophilic substitutions.
2-Cyano-2-cyclopropylethane-1-sulfonyl fluorideSulfonyl FluorideExhibits different reactivity due to the presence of a cyano group; used in click chemistry reactions.
Propane-1-sulfonyl chlorideSulfonyl ChlorideA linear structure that provides different steric effects compared to the cyclopropane ring .
4-Arylthieno[2,3-b]pyridine-2-carboxamidesAryl Substituted CompoundNotable for selective inhibition of specific enzymes; demonstrates unique biological activity profiles .

The uniqueness of 2-cyclopropylethane-1-sulfinyl chloride lies in its cyclopropane ring structure combined with the sulfinyl chloride functionality, which influences its reactivity and selectivity in various

XLogP3

1.9

Hydrogen Bond Acceptor Count

2

Exact Mass

152.0062638 g/mol

Monoisotopic Mass

152.0062638 g/mol

Heavy Atom Count

8

Dates

Modify: 2024-08-15

Explore Compound Types